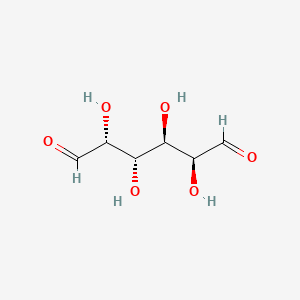

D-Galacto-hexodialdose

Description

Historical Trajectory of Dialdehyde (B1249045) Carbohydrate Chemistry and its Significance

The study of carbohydrates, one of the most abundant classes of organic compounds on Earth, has a long and rich history. wiley.com Traditionally, research focused on the roles of simple sugars and polysaccharides in energy metabolism and as structural components in plants and animals. wiley.com However, the chemical modification of carbohydrates to introduce new functionalities has opened up a vast field of research with significant industrial and biomedical applications. wiley.com

The introduction of aldehyde groups, in particular, has been a key area of focus. The reactivity of the aldehyde group, especially its ability to react with nucleophiles like amines, makes it a valuable functional group in organic synthesis. vulcanchem.com Dialdehyde carbohydrates (DCs), which possess two aldehyde groups, represent a class of highly versatile molecules. vulcanchem.comnih.gov The presence of two reactive sites allows for cross-linking reactions, making them excellent candidates for the development of advanced functional materials. nih.gov In recent years, DCs have been investigated for their potential in a wide array of biomedical applications, including drug delivery systems, tissue engineering, and regenerative medicine, owing to their biocompatibility and biodegradability. nih.gov

Enzymatic Synthesis and Initial Academic Characterization of D-Galacto-hexodialdose: Insights from Galactose Oxidase Research

The primary and most efficient method for synthesizing D-Galacto-hexodialdose is through the enzymatic oxidation of D-galactose. vulcanchem.com This reaction is catalyzed by galactose oxidase (GAOX, EC 1.1.3.9), a copper-containing enzyme first isolated in 1959 from the fungus Fusarium graminearum (previously misidentified as Dactylium dendroides). wikipedia.orgsigmaaldrich.com Galactose oxidase specifically catalyzes the oxidation of the primary alcohol at the C-6 position of D-galactose to an aldehyde, while reducing molecular oxygen to hydrogen peroxide. wikipedia.orgresearchgate.net This enzymatic approach is favored over chemical oxidation methods due to its high selectivity and mild reaction conditions. vulcanchem.com

The reaction can be summarized as follows: D-galactose + O₂ → D-Galacto-hexodialdose + H₂O₂ wikipedia.org

Initial academic characterization of D-Galacto-hexodialdose revealed its complex structural nature. While it can be represented as a linear six-carbon chain with aldehyde groups at both ends (C1 and C6), in aqueous solutions, it predominantly exists in cyclic hemiacetal forms. vulcanchem.comresearchgate.net Spectroscopic studies, particularly using Nuclear Magnetic Resonance (NMR), have been instrumental in elucidating its structure. researchgate.netuni-muenchen.de These studies have shown that in solution, D-Galacto-hexodialdose can form bicyclic structures. researchgate.net The molecule's high reactivity, especially at basic pH, can lead to complex reaction mixtures. researchgate.net

Table 1: Physicochemical Properties of D-Galacto-hexodialdose

| Property | Value/Description | Reference(s) |

|---|---|---|

| Molecular Formula | C₆H₁₀O₆ | vulcanchem.com |

| Molecular Weight | 178.14 g/mol | vulcanchem.com |

| Systematic Name | (2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedial | vulcanchem.com |

| Functional Groups | Two aldehyde groups, four hydroxyl groups | vulcanchem.com |

| Parent Compound | D-galactose | vulcanchem.com |

| Key Synthesis Enzyme | Galactose oxidase (EC 1.1.3.9) | wikipedia.orgresearchgate.net |

| Structure in Solution | Exists in open-chain and cyclic hemiacetal forms, including bicyclic structures. | vulcanchem.comresearchgate.net |

Significance of D-Galacto-hexodialdose as a Key Intermediate in Chemical and Biochemical Transformations

The dual aldehyde functionality of D-Galacto-hexodialdose makes it a highly valuable intermediate in a variety of chemical and biochemical pathways. Its reactivity allows it to serve as a building block for more complex molecules and as a functional agent in material science.

One of the most significant applications of D-Galacto-hexodialdose is as a cross-linking agent, particularly for proteins. vulcanchem.comresearchgate.net The aldehyde groups can react with amine groups present in amino acid residues (such as lysine) on protein chains, forming stable covalent bonds. This cross-linking ability is utilized to create hydrogels and other biomaterials with tailored properties. researchgate.net

Furthermore, D-Galacto-hexodialdose is a key precursor in the synthesis of valuable platform chemicals from renewable resources. It serves as an intermediate in enzymatic pathways for the production of furan-based compounds like 2,5-furandicarboxylic acid (FDCA). vulcanchem.comgoogle.com FDCA is a significant bio-based monomer used in the production of polymers, offering a sustainable alternative to petroleum-derived plastics. vulcanchem.com D-Galacto-hexodialdose is also a precursor in the synthesis of other industrially relevant compounds such as 5-dehydro-4-deoxy-glucarate (DDG). vulcanchem.comgoogle.com These synthetic routes align with the principles of green chemistry by utilizing renewable feedstocks and enzymatic catalysts. vulcanchem.com

Structure

3D Structure

Properties

Molecular Formula |

C6H10O6 |

|---|---|

Molecular Weight |

178.14 g/mol |

IUPAC Name |

(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedial |

InChI |

InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1-6,9-12H/t3-,4+,5+,6- |

InChI Key |

VYPPEYAOCURAAE-GUCUJZIJSA-N |

SMILES |

C(=O)C(C(C(C(C=O)O)O)O)O |

Isomeric SMILES |

C(=O)[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O |

Canonical SMILES |

C(=O)C(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of D Galacto Hexodialdose

Chemoenzymatic and Enzymatic Synthesis Approaches

The synthesis of D-galacto-hexodialdose, a highly reactive dialdehyde (B1249045), is primarily achieved through highly specific enzymatic oxidation, offering a green chemistry alternative to traditional chemical methods. This section explores the enzymatic routes for its production, highlighting the key role of galactose oxidase and various strategic approaches.

Role of Wild-Type and Engineered Galactose Oxidase in Production

Galactose oxidase (GAO or GalOx, EC 1.1.3.9) is a copper-containing radical enzyme that plays a central role in the production of D-galacto-hexodialdose. researchgate.netwikipedia.org Secreted by several fungal species, most notably from the genus Fusarium (formerly Dactylium dendroides), GAO catalyzes the regioselective oxidation of the primary alcohol at the C-6 position of D-galactose to the corresponding aldehyde, yielding D-galacto-hexodialdose. researchgate.netwikipedia.orgrcin.org.pl This reaction utilizes molecular oxygen as the oxidant and produces hydrogen peroxide as a byproduct. researchgate.netwikipedia.org

The native, or wild-type, enzyme exhibits high specificity for D-galactose and its derivatives, including galactose-containing oligosaccharides like lactose (B1674315) and raffinose, and polysaccharides such as galactomannans. researchgate.net This specificity is crucial for its application in targeted modifications of complex carbohydrates.

To overcome limitations of the wild-type enzyme, such as substrate scope and stability, protein engineering and directed evolution have been employed to create superior GAO variants. acs.orgnih.govcsic.es These engineered enzymes can exhibit enhanced thermostability, improved expression in host organisms like Pichia pastoris, and even altered substrate specificity. nih.govcsic.es For instance, some variants have been developed to oxidize non-native substrates, including glucose, at the C6 position, while others show improved activity towards bulky secondary alcohols. acs.orgnih.govnih.gov This engineering expands the synthetic utility of galactose oxidase far beyond its natural function. acs.orgnih.gov

| Enzyme Source/Variant | Key Characteristics | Application in D-Galacto-hexodialdose Synthesis |

| Wild-Type GAO (Fusarium sp.) | High regioselectivity for C-6 OH of galactose. researchgate.net | Standard for laboratory and industrial production from galactose. researchgate.net |

| Engineered GAO (M-RQW mutant) | New-to-nature activity on glucose C6-OH. nih.govcsic.es | Potential for producing glucose-derived dialdehydes. |

| Thermostable GAO variants | Increased resistance to high temperatures (T50 enhancements up to 27 °C). nih.govcsic.es | Allows for reactions at higher temperatures, increasing reaction rates. |

| Ancestral Sequence Reconstruction Variants | High expression levels and strong thermostability. nih.gov | Improved production efficiency and enzyme robustness. |

Regioselective Oxidation Strategies for D-Galacto-hexodialdose Formation

The formation of D-galacto-hexodialdose relies on the precise and selective oxidation of the primary hydroxyl group at the C-6 position of D-galactose, while leaving the secondary hydroxyl groups and the C-1 aldehyde (in its hemiacetal form) untouched. Galactose oxidase is the quintessential catalyst for this transformation due to its inherent and strict regioselectivity. researchgate.netwiley.com

The enzyme's active site is structured to specifically recognize and bind the C-4 to C-6 diol of the galactose substrate, positioning the C-6 primary alcohol for oxidation. researchgate.netwiley.com This enzymatic strategy is a prime example of green chemistry, as it avoids the use of protecting groups and harsh chemical oxidants that would be necessary to achieve similar selectivity in traditional organic synthesis. The reaction proceeds under mild conditions, typically in aqueous solutions, further enhancing its environmental credentials. researchgate.net

Biotechnical Modification of Agro-Bulk Carbohydrates to D-Galacto-hexodialdose

A significant application of this enzymatic technology is the valorization of abundant, low-cost agro-bulk carbohydrates. rcin.org.pl Lactose, the primary sugar in milk whey, is a key example. Whey is a major byproduct of the dairy industry, and its effective utilization is of great economic and environmental interest. Wild-type galactose oxidase can efficiently oxidize the terminal galactose unit within the lactose disaccharide, converting it into a lactobiono-dialdose. researchgate.net

This biotechnical modification transforms a simple sugar into a value-added bifunctional molecule. This oxidized lactose can then be used in further chemical modifications, such as cross-linking applications. Similarly, other galactose-containing agricultural materials, like galactomannans from guar (B607891) gum, can be modified in this way, creating novel biopolymers with tailored functionalities. researchgate.netresearchgate.net This approach represents a sustainable pathway for producing functionalized carbohydrates from renewable resources.

Selective Functionalization and Derivatization Reactions

The two aldehyde groups of D-galacto-hexodialdose make it a highly reactive and versatile building block for further chemical transformations. Its reactions with nucleophiles, particularly amines, lead to a variety of important products and structures.

Formation of Amadori Rearrangement Products with Primary Amines

D-galacto-hexodialdose readily reacts with primary amines, such as the amino groups in amino acids or the side chains of lysine (B10760008) residues in proteins. The initial reaction is a condensation between an aldehyde group of the dialdose and a primary amine to form a Schiff base (an imine). wikipedia.orgchemistryviews.org This initial product is often unstable and can undergo a spontaneous intramolecular rearrangement known as the Amadori rearrangement. wikipedia.org

This rearrangement converts the initial α-hydroxyimine into a more stable α-ketoamine, also known as an Amadori product. wikipedia.orgnih.gov This process effectively creates a stable, covalent link between the carbohydrate and the amine-containing molecule. This reaction is fundamental to the process of protein glycation and is exploited in using D-galacto-hexodialdose as a protein cross-linker. nih.govvulcanchem.com Studies have shown that when D-galacto-hexodialdose is generated in situ in the presence of proteins like gelatin, distinct Amadori products are formed, demonstrating its efficacy in covalently modifying proteins. researchgate.netnih.gov

Condensation Reactions Leading to Cyclic and Polymeric Structures

The bifunctional nature of D-galacto-hexodialdose allows it to participate in condensation reactions that can lead to both cyclic and polymeric structures. When reacting with bifunctional nucleophiles, such as diamines, both aldehyde groups can react, leading to the formation of cross-linked networks or polymers. google.comresearchgate.net

For example, the reaction with hexamethylenediamine (B150038) has been studied to create bio-based cross-linked materials. researchgate.net Furthermore, even in the absence of other reagents, D-galacto-hexodialdose itself is known to exist in aqueous solution as a mixture of bicyclic hemiacetal structures, as determined by NMR spectroscopy. researchgate.net Its high reactivity, especially at basic pH, can lead to complex reaction mixtures and self-condensation products. researchgate.net The ability to form hydrogels through the cross-linking of polysaccharides like xyloglucan (B1166014) after treatment with galactose oxidase highlights the potential for creating complex, polymeric biomaterials. researchgate.net These reactions are central to its application in forming hydrogels, adhesives, and other bio-based materials. researchgate.netresearchgate.net

| Reactant | Product Type | Significance |

| Primary Amines (e.g., butylamine, amino acids) | Amadori Rearrangement Products (ketoamines) wikipedia.orgnih.gov | Stable covalent modification of proteins and other molecules. nih.govnih.gov |

| Proteins (e.g., gelatin) | Cross-linked protein networks nih.govvulcanchem.com | Formation of biocompatible hydrogels and materials. |

| Polysaccharides (e.g., xyloglucan) | Cross-linked polysaccharide networks (hydrogels) researchgate.net | Development of novel biomaterials with tunable properties. researchgate.net |

| Self-condensation | Complex bicyclic structures and oligomers researchgate.net | Contributes to the compound's reactivity profile in solution. |

Further Enzymatic and Chemical Oxidation Pathways to Carboxylate Derivatives (e.g., Uronic Acids)

The transformation of D-Galacto-hexodialdose into carboxylate derivatives, particularly uronic acids, represents a key pathway for the synthesis of valuable bio-based chemicals. Both enzymatic and chemical methods have been explored to achieve this oxidation.

Enzymatic Oxidation:

The primary route to D-Galacto-hexodialdose itself is the enzymatic oxidation of D-galactose at the C-6 position, a reaction catalyzed by galactose oxidase (GAOx, EC 1.1.3.9). nih.govwikipedia.org This enzyme, typically sourced from fungi like Fusarium graminearum, exhibits high regioselectivity for the primary alcohol at C-6. nih.govresearchgate.net The reaction utilizes molecular oxygen as the oxidant, producing hydrogen peroxide as a byproduct. wikipedia.org

Further oxidation of the newly formed aldehyde group at C-6 in D-Galacto-hexodialdose to a carboxylate, yielding galacturonic acid, can be part of a multi-step enzymatic cascade. While galactose oxidase's primary function is the initial oxidation to the aldehyde, overoxidation to the carboxylate has been observed as a side reaction. nih.govwiley.com Engineered galactose oxidase enzymes have also been developed to purposefully facilitate this overoxidation. wiley.com

A defined enzymatic pathway involves the conversion of D-galactose to D-Galacto-hexodialdose, which is then enzymatically converted to galacturonate. google.com This subsequent oxidation can be catalyzed by aldehyde oxidoreductases (AORs), which are known to catalyze the reversible reaction between an aldehyde and a carboxylate. nih.gov This biocatalytic route is integral to the synthesis of valuable downstream products like 2,5-furandicarboxylic acid (FDCA), a key building block for bio-based polymers. google.com

Chemoenzymatic Processes:

Chemoenzymatic strategies combine the specificity of enzymes with the power of chemical catalysts. In one such process, D-glucose can be converted to an oxidized intermediate using enzymes like galactose oxidase, which is then treated with a metal catalyst to form the final oxidized product. google.com While this example starts from glucose, the principle can be applied to galactose-derived intermediates like D-Galacto-hexodialdose.

The table below summarizes key enzymatic transformations leading to and from D-Galacto-hexodialdose.

| Starting Substrate | Enzyme(s) | Product(s) | Significance |

| D-Galactose | Galactose Oxidase (GAOx) | D-Galacto-hexodialdose | Primary synthesis route to the target compound. nih.govwikipedia.org |

| D-Galacto-hexodialdose | Aldehyde Oxidoreductase (AOR) | Galacturonate (a uronic acid) | Key step in the enzymatic pathway to galacturonic acid. nih.govgoogle.com |

| D-Galactose | Engineered Galactose Oxidase | Galacturonate | Demonstrates the potential for single-enzyme conversion through protein engineering. wiley.com |

| Galacturonate | Further enzymatic steps | Galactarate, 5-dehydro-4-deoxy glucarate (B1238325) (DDG) | Illustrates the role of D-Galacto-hexodialdose as an intermediate in producing platform chemicals. google.com |

Stereochemical Control and Stereoisomer Generation in D-Galacto-hexodialdose Transformations

The stereochemistry of D-Galacto-hexodialdose, with its multiple chiral centers, is a critical factor in its chemical transformations. The inherent stereochemistry of the parent D-galactose molecule dictates the configuration of the resulting dialdose.

The enzymatic synthesis of D-Galacto-hexodialdose using galactose oxidase is highly stereospecific. The enzyme selectively oxidizes the C-6 primary alcohol of D-galactose, leaving the stereocenters at C-2, C-3, C-4, and C-5 untouched. nih.gov This ensures the formation of the D-galacto stereoisomer.

While the generation of D-Galacto-hexodialdose itself is stereocontrolled, subsequent reactions can lead to the formation of different stereoisomers. For instance, chemical synthesis methods, if not carefully controlled, could potentially lead to a mixture of diastereomers. electronicsandbooks.com

One area where stereochemical outcomes are actively being investigated is in the engineering of enzymes. For example, active-site engineering of a copper radical oxidase has been shown to switch the enzyme's regiospecificity from C-6 to C-1 oxidation on galactose, leading to the formation of galactonic acid instead of D-Galacto-hexodialdose. acs.org This highlights the potential to generate different oxidized isomers by modifying the biocatalyst.

The reactivity of D-Galacto-hexodialdose is also influenced by its stereochemistry. In aqueous solutions, it exists in equilibrium with its hydrated gem-diol forms at the C-6 aldehyde, and can also exist in cyclic hemiacetal forms. acs.org The stereochemistry of the sugar backbone influences the stability and reactivity of these different forms.

The table below outlines the stereochemical aspects of D-Galacto-hexodialdose transformations.

| Transformation | Key Stereochemical Feature | Outcome | Controlling Factors |

| D-Galactose → D-Galacto-hexodialdose | Stereospecific oxidation | Preserves the D-galacto configuration | The high specificity of Galactose Oxidase. nih.gov |

| Engineered Enzyme Oxidation of D-Galactose | Altered regiospecificity | Formation of D-galactonic acid (a C-1 oxidized isomer) | Active-site modifications of the enzyme. acs.org |

| Chemical Synthesis | Potential for multiple products | Can result in a mixture of diastereoisomers | Lack of stereocontrol in the reaction conditions. electronicsandbooks.com |

Reactivity, Reaction Mechanisms, and Computational Insights into D Galacto Hexodialdose

Mechanistic Elucidation of Aldehyde Functionality Reactivity

The two aldehyde groups in D-Galacto-hexodialdose are the primary sites of its chemical reactivity, readily undergoing reactions typical of aldehydes. vulcanchem.comescholarship.org

The aldehyde moieties of D-Galacto-hexodialdose are electrophilic and are thus susceptible to attack by nucleophiles. A significant reaction in this class is the formation of Schiff bases (imines) through reaction with primary amines, such as the side chains of lysine (B10760008) residues in proteins. vulcanchem.com This reactivity is fundamental to its application as a protein cross-linking agent. vulcanchem.com The initial reaction involves the formation of a Schiff base, which can then undergo an Amadori rearrangement to form stable cross-links. vulcanchem.com

Recent research has highlighted the enhanced reactivity of enzymatically produced D-Galacto-hexodialdose intermediates in cross-linking reactions. A 2024 study demonstrated that galactose oxidized by the enzyme FgrGalOx, which produces D-Galacto-hexodialdose, showed significantly improved reactivity with hexamethylenediamine (B150038), with reaction peak temperatures decreasing by 34°C compared to unmodified galactose. vulcanchem.com

Table 1: Nucleophilic Addition Reactions of D-Galacto-hexodialdose

| Nucleophile | Product Type | Significance |

| Primary Amines (e.g., Lysine) | Schiff Base (Imine) | Protein cross-linking, biomaterial development. vulcanchem.com |

| Hexamethylenediamine | Cross-linked polymer | Sustainable materials. vulcanchem.com |

D-Galacto-hexodialdose is a key intermediate in the oxidation of D-galactose. wiley.com The enzyme galactose oxidase (GAOx) catalyzes the oxidation of the C-6 primary alcohol of D-galactose to an aldehyde, forming D-galacto-hexodialdose. wiley.comresearchgate.net This reaction involves the reduction of molecular oxygen to hydrogen peroxide. researchgate.netwikipedia.org

The aldehyde groups of D-Galacto-hexodialdose can be further oxidized to carboxylic acids. Overoxidation to the corresponding carboxylic acids has been observed as a side reaction of galactose oxidase, particularly when the aldehyde group becomes hydrated to form a geminal diol. wiley.com Conversely, the aldehyde groups can be reduced to primary alcohols.

Table 2: Redox Reactions Involving D-Galacto-hexodialdose

| Reaction Type | Reactant/Enzyme | Product |

| Oxidation | Galactose Oxidase (GAOx) | D-Galacto-hexodialdose + H₂O₂. wikipedia.orgdokumen.pub |

| Overoxidation | Galactose Oxidase (GAOx) | D-Galacturonic acid derivatives. wiley.comacs.org |

| Reduction | Aldose Reductase | Galactitol. cas.cz |

Intramolecular Cyclization and Ring-Chain Tautomerism Studies in Solution

In solution, D-Galacto-hexodialdose, like other monosaccharides, can exist in equilibrium between its open-chain aldehyde form and cyclic hemiacetal forms. The formation of a five-membered (furanose) or six-membered (pyranose) ring occurs through the intramolecular nucleophilic attack of a hydroxyl group on one of the aldehyde carbons. Given the presence of two aldehyde groups, a variety of cyclic structures are possible. NMR spectroscopy has been a valuable tool in studying the various intermediates that form during the oxidation of galactose and subsequent reactions of D-Galacto-hexodialdose. vulcanchem.com The distribution between the open-chain and cyclic forms is influenced by factors such as the solvent and temperature.

Reaction Kinetics and Thermodynamic Analysis of D-Galacto-hexodialdose Transformations

The kinetics of D-Galacto-hexodialdose formation and subsequent reactions are crucial for understanding its role in biological and chemical systems. The enzymatic oxidation of D-galactose by galactose oxidase has been a subject of kinetic studies. nih.gov The Michaelis constant (K_M) for oxygen as a substrate in the regeneration of the enzyme's active site is relatively high, indicating that the reaction rate can be sensitive to oxygen concentration. researchgate.net

Thermodynamic analysis of the reactions of D-Galacto-hexodialdose provides insight into the spontaneity and equilibrium position of its transformations. For instance, the oxidation of alcohols is often thermodynamically challenging, and a significant excess of the oxidant may be needed to drive the reaction to completion. wiley.com The pH of the solution can also influence the equilibrium, with higher pH generally favoring oxidation. wiley.com

Table 3: Kinetic Parameters for Galactose Oxidase with Different Substrates

| Substrate | Apparent Michaelis Constant (K_m_app) (mM) | Maximum Reaction Rate (i_max) (nA) |

| Glucose | 7.9 ± 0.9 | 102.3 ± 2.6 |

| Galactose | 374.3 ± 83.2 | 11.2 ± 1.1 |

| Data from a study on amperometric glucose oxidase sensors, illustrating the relative reactivity of galactose. nih.gov |

Computational Chemistry and Molecular Modeling Studies

Computational methods have become indispensable for investigating the reactivity and reaction mechanisms of complex molecules like D-Galacto-hexodialdose at an atomic level.

Quantum mechanical (QM) calculations are employed to study the electronic structure and energetics of reaction intermediates and transition states, providing detailed insights into reaction mechanisms. researchgate.netindianchemicalsociety.com For example, QM/MM (Quantum Mechanics/Molecular Mechanics) calculations have been used to study the mechanism of hydroxyl radical activation in the context of galactose oxidase. researchgate.net

Molecular dynamics (MD) simulations allow for the study of the dynamic behavior of D-Galacto-hexodialdose and its interactions with other molecules, such as enzymes or reactants, in a simulated solution environment. researchgate.net MD simulations have been used in conjunction with machine learning to model the activity of galactose oxidase mutants. researchgate.net These computational approaches are powerful tools for predicting the reactivity of D-Galacto-hexodialdose and for designing new catalysts and materials. acs.org

Table 4: Application of Computational Methods to D-Galacto-hexodialdose and Related Systems

| Computational Method | System Studied | Key Findings |

| QM/MM | Galactose Oxidase | Elucidation of the mechanism of •OH activation. researchgate.net |

| Molecular Docking | Galactose Oxidase Mutants | Prediction of substrate binding and enzyme activity. acs.orgacs.org |

| DFT Computations | Copper-Dioxygen Adducts | Understanding the electronic structure of reactive intermediates. pnas.org |

Analysis of Intermediate Stability and Transition States, with Emphasis on Radical Intermediates

The formation of D-galacto-hexodialdose, primarily through the enzymatic oxidation of D-galactose by galactose oxidase (GAOx), is a process of significant interest due to its reliance on a sophisticated radical-based mechanism. wikipedia.orgnih.govresearchgate.net The analysis of the intermediates and transition states in this reaction provides crucial insights into the compound's reactivity, underpinned by the unique structure of the enzyme's active site.

The Galactose Oxidase Metalloradical Complex

The catalytic core of galactose oxidase features a single copper ion and a novel protein radical cofactor. nih.govupenn.edu This cofactor is not a simple amino acid residue but a unique structure formed by a post-translational covalent linkage between a tyrosine and a cysteine residue (Tyr-Cys). wikipedia.orgnih.govebi.ac.uk This Tyr-Cys cross-link coordinates to the copper center, creating a metalloradical complex that is central to the enzyme's function. ebi.ac.uk The protein radical is considered unusually stable compared to many other protein free radicals. wikipedia.orgnih.gov This enhanced stability is attributed to two main factors: the thioether bond is believed to lower the oxidation potential of the Tyr272 phenoxide, making it easier to oxidize into its radical form, and the free radical couples antiferromagnetically to the copper(II) center, a phenomenon supported by Electron Paramagnetic Resonance (EPR) spectroscopic studies. wikipedia.org

Reaction Mechanism and Key Radical Intermediates

The oxidation of D-galactose to D-galacto-hexodialdose proceeds through a two-electron oxidation involving the Cu(II) center and the Tyr-Cys free radical, each accepting one electron from the substrate. wikipedia.org The proposed mechanism involves several key steps featuring distinct intermediates:

Substrate Binding: The primary alcohol of the D-galactose substrate coordinates to the Cu(II) ion in the enzyme's active site. ebi.ac.ukpnas.org

Proton Abstraction and Electron Transfer: A coordinated tyrosine residue abstracts a proton from the bound alcohol. ebi.ac.uk This facilitates an inner-sphere electron transfer from the substrate to the Cu(II) center. This step is an unfavorable redox equilibrium that results in the formation of a transient alkoxy radical on the substrate and the reduction of the metal center to Cu(I). ebi.ac.uk

Hydrogen Atom Abstraction: The newly formed alkoxy radical undergoes hydrogen atom abstraction by the Tyr-Cys phenoxyl free radical ligand. ebi.ac.uk This is a critical step that forms the final aldehyde product, D-galacto-hexodialdose, and leaves the enzyme in a fully reduced state. upenn.eduebi.ac.uk

Enzyme Re-oxidation: The reduced enzyme subsequently reacts with molecular oxygen (O₂) to regenerate the oxidized metalloradical complex and produce hydrogen peroxide, preparing the active site for the next catalytic cycle. ebi.ac.ukpnas.org

Computational and Spectroscopic Insights

Understanding the stability of these intermediates and the energetics of the transition states relies heavily on a combination of spectroscopic techniques and computational modeling.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a vital technique for studying chemical species with unpaired electrons, making it indispensable for characterizing the radical intermediates in the galactose oxidase reaction. ucl.ac.belibretexts.org It has been used to confirm the presence and properties of the stable Tyr-Cys radical-copper complex in the enzyme's active site. wikipedia.orgebi.ac.uk Spin trapping methods can also be employed to detect short-lived radicals like the alkoxy intermediate, by converting them into more stable radical adducts that can be measured by EPR. plos.org

Computational Chemistry: Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for modeling reaction mechanisms. numberanalytics.com These computational approaches allow researchers to simulate the molecular structures and energies of reactants, intermediates, transition states, and products. numberanalytics.com For the galactose oxidase system, computational modeling helps to elucidate the structure of the active site, understand the electronic coupling between the copper ion and the radical, and calculate the energy barriers associated with the transition states, such as the one for the hydrogen atom abstraction from the alkoxy radical. numberanalytics.comacs.org

The table below summarizes the key molecular species involved in the enzymatic formation of D-galacto-hexodialdose.

| Role in Reaction | Chemical Species | Key Characteristics |

| Substrate | D-Galactose | Primary alcohol at C-6 is the site of oxidation. nih.gov |

| Enzyme Active Site | Cu(II)-Tyr-Cys Radical Complex | Stable metalloradical complex; facilitates two-electron oxidation. wikipedia.orgebi.ac.uk |

| Radical Intermediate | Substrate Alkoxy Radical | Formed on the C-6 of galactose; highly reactive and transient. ebi.ac.uk |

| Reduced Enzyme Form | Cu(I)-Tyr-Cys Complex | Formed after hydrogen atom abstraction from the alkoxy radical. ebi.ac.uk |

| Product | D-Galacto-hexodialdose | A dialdehyde (B1249045) formed after oxidation of the C-6 hydroxyl group. wikipedia.orgnih.gov |

The stability of the intermediates and the energy of the transition states are critical determinants of the reaction's efficiency. The table below outlines the key analytical and computational methods used to study these features.

| Method | Application in Studying D-Galacto-hexodialdose Formation | Key Findings/Insights |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detection and characterization of radical species. libretexts.orgplos.org | Confirms the stable Tyr-Cys radical and its magnetic coupling to the Cu(II) center. wikipedia.orgebi.ac.uk |

| Density Functional Theory (DFT) | Modeling electronic structure and reaction energy profiles. numberanalytics.com | Provides insights into the stability of intermediates and the energy of transition states. acs.org |

| NMR Spectroscopy | Structural elucidation of reactants and products in solution. | Used to characterize the final D-galacto-hexodialdose product and its subsequent reaction intermediates. researchgate.netvulcanchem.com |

| Stopped-Flow Spectroscopy | Observing transient intermediates in rapid reactions. | Allows for the detection of transient species like the Cu(II)-enzyme complex during formation. pnas.org |

Biochemical Roles and Enzymatic Interconversions of D Galacto Hexodialdose Non Clinical Focus

D-Galacto-hexodialdose as an Enzymatic Intermediate in Model Biochemical Systems

D-Galacto-hexodialdose, a dialdose derived from D-galactose, serves as a crucial, albeit often transient, intermediate in several key enzymatic pathways. Its high reactivity, stemming from the presence of two aldehyde functional groups, makes it a pivotal molecule in the biochemical conversion of carbohydrates. vulcanchem.com In model systems, it is primarily recognized for its role in the metabolism of activated sugar nucleotides and in engineered biotransformation routes.

Involvement in Uridine (B1682114) Diphospho-Sugar Metabolism and Uronic Acid Biosynthesis Pathways (e.g., UDP-Gal-6-CHO)

D-Galacto-hexodialdose is a key intermediate in the biosynthesis of uronic acids, which are essential components of various structural polysaccharides in plants and other organisms. The uronic acid pathway is an alternative route for glucose oxidation that leads to the formation of glucuronic acid and, in many animals, ascorbic acid. koracademy.com A parallel pathway exists for galactose.

The central process involves the oxidation of a uridine diphosphate (B83284) (UDP)-sugar. In the case of galactose, the precursor is UDP-galactose. This reaction is analogous to the well-characterized oxidation of UDP-glucose to UDP-glucuronic acid, a reaction catalyzed by UDP-glucose dehydrogenase (UGDH). nih.gov This enzyme facilitates a four-electron oxidation at the C-6 position of the glucose moiety, proceeding through a tightly enzyme-bound intermediate, UDP-α-D-gluco-hexodialdose. nih.govacs.org

Similarly, the formation of UDP-glucuronic acid from galactose involves the intermediate UDP-D-galacto-hexodialdose, also referred to as 6-aldo-UDP-Gal or UDP-Gal-6-CHO. This intermediate is formed from the oxidation of UDP-galactose. The existence and stability of this dialdose intermediate have been confirmed through the chemoenzymatic synthesis of radiolabeled sugar nucleotides. For instance, the synthesis of high-specific-activity UDP-[6-³H]galactose utilizes the enzyme galactose oxidase to oxidize UDP-galactose to 6-aldo-UDP-Gal, which is subsequently reduced with a tritium (B154650) label. ucsd.edu

Epimerization: UDP-glucose is converted to UDP-galactose by UDP-galactose 4-epimerase (GALE), a key enzyme in the Leloir pathway. wikipedia.orgnih.gov

Oxidation Step 1: UDP-galactose is oxidized at the C-6 position to form the intermediate UDP-D-galacto-hexodialdose. This step is catalyzed by an enzyme analogous to UGDH.

Oxidation Step 2: The aldehyde at C-6 of the intermediate is further oxidized to a carboxylic acid, yielding UDP-D-galacturonic acid.

In plants, the resulting UDP-D-galacturonic acid serves as a precursor for other nucleotide sugars, such as UDP-xylose and UDP-arabinose, which are vital building blocks for hemicelluloses and pectins in the cell wall. nih.gov

Substrate Specificity and Enzyme Engineering for D-Galacto-hexodialdose-Related Biotransformations

The enzymes involved in the formation and conversion of D-galacto-hexodialdose exhibit specific substrate requirements, which have been the focus of study and engineering efforts for biotechnological applications.

Galactose Oxidase (EC 1.1.3.9): This copper-containing enzyme is central to the production of D-galacto-hexodialdose from D-galactose. ebi.ac.ukkmle.co.kr It catalyzes the oxidation of the primary alcohol at the C-6 position of D-galactose to an aldehyde, with the concomitant reduction of molecular oxygen to hydrogen peroxide. researchgate.net The enzyme is highly regioselective and shows a preference for D-galactose and galactose-containing oligosaccharides. researchgate.net The substrate recognition appears to involve the C-4 to C-6 diol structure of the sugar. researchgate.net The catalytic mechanism involves a unique metalloradical complex formed by a tyrosine-cysteine cofactor coordinated to a copper ion. ebi.ac.uk Due to its industrial potential, galactose oxidase has been a target for enzyme engineering. For instance, mutant versions of galactose oxidase have been developed to broaden its substrate specificity to include other sugars like D-glucose. google.comgoogle.com

UDP-Sugar Dehydrogenases: Enzymes like UDP-glucose dehydrogenase (UGDH) are responsible for the two-step oxidation of UDP-sugars to their corresponding uronic acids via a hexodialdose intermediate. nih.gov While highly specific for their primary UDP-sugar substrate, some cross-reactivity can occur. For example, UGDH from soybean nodules can utilize UDP-galactose as a substrate, although less efficiently than UDP-glucose. nih.gov The active site and mechanism of these dehydrogenases have been probed using C6-modified substrate analogs. For example, UDP-7-deoxy-α-D-gluco-hept-6-ulopyranose, a ketone analog of the dialdose intermediate, acts as a competitive inhibitor of UGDH from Streptococcus pyogenes, highlighting the importance of the intermediate's structure for enzyme interaction. acs.org

Table 1: Key Enzymes in D-Galacto-hexodialdose Metabolism

| Enzyme | EC Number | Reaction | Natural Substrate(s) | Notes |

|---|---|---|---|---|

| Galactose Oxidase | 1.1.3.9 | D-galactose + O₂ → D-galacto-hexodialdose + H₂O₂ | D-galactose, Galactose-containing saccharides researchgate.net | A copper-containing metalloenzyme; has been engineered for altered substrate specificity. researchgate.netgoogle.comgoogle.com |

| Aldehyde Dehydrogenase | 1.2.1.- | D-galacto-hexodialdose + NAD(P)⁺ → D-galacturonate + NAD(P)H | Aldehydes | Used in engineered pathways to convert the dialdose to uronic acid. google.comgoogle.com |

| UDP-glucose Dehydrogenase | 1.1.1.22 | UDP-glucose + 2 NAD⁺ + H₂O → UDP-glucuronic acid + 2 NADH + 2 H⁺ | UDP-glucose | Proceeds via a UDP-α-D-gluco-hexodialdose intermediate; can show some activity with UDP-galactose. nih.gov |

| UDP-galactose 4-Epimerase | 5.1.3.2 | UDP-galactose ⇌ UDP-glucose | UDP-galactose, UDP-glucose | Key enzyme of the Leloir pathway, providing UDP-galactose for various metabolic routes. wikipedia.orgnih.gov |

Biotransformations and Engineered Metabolic Pathways in Microorganisms (Excluding Pathogenic Contexts)

D-Galacto-hexodialdose is a key intermediate in engineered metabolic pathways designed to produce value-added chemicals from renewable feedstocks like galactose. These biotransformations are typically carried out in microbial hosts such as Escherichia coli, which can be genetically modified to express the necessary enzymatic machinery.

One prominent example is the production of 5-dehydro-4-deoxy-glucarate (DDG) and furan-2,5-dicarboxylic acid (FDCA), a bio-based polymer building block. vulcanchem.comgoogle.com In these engineered routes, D-galactose is used as the starting substrate.

The initial and committing step in these synthetic pathways is the conversion of D-galactose to D-galacto-hexodialdose. google.comgoogle.com This reaction is catalyzed by an oxidase, typically a galactose oxidase (EC 1.1.3.9). google.comgoogle.com

Following its formation, D-galacto-hexodialdose is channeled into the next step of the pathway, which is its conversion to galacturonate. This oxidation is accomplished by an enzyme from the aldehyde dehydrogenase family. google.comgoogle.com From galacturonate, the pathway continues through several more enzymatic steps to eventually yield the target product, such as DDG. google.com

The use of enzymatic cascades starting with the formation of D-galacto-hexodialdose offers significant advantages over traditional chemical synthesis methods, including high selectivity and the ability to operate under mild, environmentally friendly reaction conditions. vulcanchem.com The expression of enzymes like galactose oxidase from fungal sources in robust microbial hosts like E. coli has been a key enabler of these biotransformation strategies. acs.org

Natural Occurrence and Putative Biochemical Roles in Fungal and Plant Systems

While often studied in engineered systems, the metabolic pathways involving D-galacto-hexodialdose and its precursors have clear origins and important roles in the natural biochemistry of fungi and plants.

Fungal Systems: The primary enzyme responsible for producing D-galacto-hexodialdose from D-galactose, galactose oxidase, is naturally found in various fungal species, including those of the genus Fusarium. researchgate.netacs.org Its natural function in these organisms is linked to the metabolism of galactose, a component of plant cell wall polysaccharides that fungi may use as a carbon source. The production of D-galacto-hexodialdose and hydrogen peroxide could also play a role in lignocellulose degradation, where the reactive oxygen species contribute to breaking down complex plant polymers.

Plant Systems: In plants, the analogous intermediate, UDP-D-galacto-hexodialdose, is putatively involved in the biosynthesis of cell wall components. Plant cell walls are rich in polysaccharides derived from uronic acids, such as pectin, which contains a backbone of α-(1,4)-linked D-galacturonic acid. nih.gov The synthesis of these essential structural molecules depends on a steady supply of nucleotide sugar precursors, including UDP-D-galacturonic acid.

The enzyme UDP-glucose dehydrogenase (UGDH), which catalyzes the formation of UDP-glucuronic acid via a dialdose intermediate, is highly active in young, rapidly growing plant tissues like soybean nodules. nih.gov This enzyme provides the UDP-glucuronic acid necessary for synthesizing hemicelluloses and pectins. nih.gov It is highly probable that a parallel pathway exists for galactose, where UDP-galactose is converted to UDP-galacturonic acid via the UDP-D-galacto-hexodialdose intermediate to contribute to the galacturonan backbone of pectin. The transport of nucleotide sugars like UDP-galactose into the Golgi apparatus, where polysaccharide synthesis occurs, is a critical and regulated step in this process. pnas.org

Advanced Analytical and Spectroscopic Characterization for Mechanistic Studies of D Galacto Hexodialdose

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Solution Structure Elucidation

High-resolution NMR spectroscopy is an indispensable tool for characterizing the structure and conformational equilibrium of D-galacto-hexodialdose in solution. nih.govunina.it Like other monosaccharides, it can exist as an equilibrium mixture of its open-chain dialdehyde (B1249045) form and various cyclic hemiacetal structures (pyranose and furanose rings). NMR provides detailed insights into this complex equilibrium and the stereochemistry of the molecule. nih.gov

Recent studies utilizing ¹H NMR have successfully identified key resonances for D-galacto-hexodialdose produced via enzymatic oxidation of D-galactose. nih.gov In these investigations, the aldehyde proton at the C-6 position (H-6) was observed as a characteristic singlet in the range of 9.49–9.63 ppm. nih.govacs.org The choice of solvent is critical for these analyses; deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is often preferred over deuterium (B1214612) oxide (D₂O). acs.org DMSO-d₆ helps to stabilize the closed-ring conformation, preventing the C-1 aldehyde from forming, and avoids the hydration of the aldehyde groups into gem-diols, which would complicate the spectra. nih.govacs.org

Advanced 2D-NMR techniques, such as HSQC-TOCSY, are employed to define the covalent structure and establish the topological relationships between the C-C, C-H, and O-H bonds. nih.govresearchgate.net By analyzing scalar coupling constants (J-couplings) and Nuclear Overhauser Effects (NOEs), a detailed picture of the three-dimensional structure and preferred conformations in solution can be constructed. nih.gov For instance, the ³J H1,H2 coupling constant is diagnostic of the anomeric configuration, with values of ~7–9 Hz indicating a trans-diaxial relationship typical for β-anomers, while smaller values of ~2–4 Hz suggest an equatorial-axial arrangement found in α-anomers. unina.it

Table 1: Characteristic ¹H NMR Chemical Shifts for D-Galacto-hexodialdose

| Proton | Chemical Shift (ppm) | Multiplicity | Solvent | Reference |

|---|---|---|---|---|

| Aldehyde H-6 | 9.49 - 9.63 | Singlet | DMSO-d₆ | nih.gov, acs.org |

Mass Spectrometry Techniques for Identification of Complex Reaction Products and Intermediates

Mass spectrometry (MS) is a powerful technique for identifying the products and reactive intermediates generated from D-galacto-hexodialdose in complex reaction mixtures. nih.gov Due to its high reactivity, D-galacto-hexodialdose can participate in various subsequent reactions, including self-condensation and cross-linking with other molecules.

Liquid chromatography coupled with mass spectrometry (LC-MS) has been used to detect the formation of D-galacto-hexodialdose from the enzymatic oxidation of galactose. nih.govacs.org However, a significant challenge in these analyses is the lack of commercially available reference standards, which complicates the absolute identification and quantification of the compound and its subsequent products. nih.govacs.org

To overcome the challenges of detecting labile intermediates, advanced MS techniques can be employed. Electrospray ionization/quadrupole time-of-flight (ESI/qTOF) mass spectrometry, combined with isotope labeling or complexation with metal ions, allows for the detection of otherwise transient species. nih.gov This approach facilitates the analysis of sugar degradation products and other reactive intermediates by forming charged complexes that are readily detectable in positive ionization mode. nih.gov Such methods are crucial for mapping the complex reaction pathways of dicarbonyl sugars like D-galacto-hexodialdose.

Table 2: Application of Mass Spectrometry Techniques for D-Galacto-hexodialdose Analysis

| Technique | Application | Key Findings/Challenges | Reference |

|---|---|---|---|

| HPAEC-PAD / LC-MS | Identification of D-galacto-hexodialdose in enzymatic reaction mixtures. | Product peaks were observed, but identification and quantification were hindered by a lack of reference standards. | nih.gov, acs.org |

| ESI/qTOF/MS/MS | Detection of labile and reactive Maillard reaction intermediates through complexation with divalent iron. | Enables simultaneous detection of multiple reactive intermediates, including osones and deoxyosones. | nih.gov |

| Label-Assisted MS | High-throughput screening for discovery and optimization of new chemical reactions. | A potential strategy for exploring the novel reactivity of D-galacto-hexodialdose. | nih.gov |

Spectroscopic Investigations of Enzyme-Substrate Complexes Involving D-Galacto-hexodialdose

Understanding the enzymatic synthesis of D-galacto-hexodialdose requires spectroscopic investigation of the enzyme-substrate complex. The primary enzyme responsible for its production is galactose oxidase (GAOx, EC 1.1.3.9), a copper-containing enzyme that selectively oxidizes the C-6 primary alcohol of D-galactose. nih.gov

A combination of spectroscopic methods has been used to characterize the active site of galactose oxidase and its interaction with substrates. nih.gov Techniques such as Electron Paramagnetic Resonance (EPR), X-ray absorption spectroscopy, and Nuclear Magnetic Relaxation Dispersion (NMRD) have provided detailed information about the copper center within the enzyme. nih.govibm.com

Studies have shown that substrates, like the inhibitor azide, bind directly to the Cu(II) ion in an equatorial position within the active site. ibm.com While these studies focus on the binding of the initial substrate (D-galactose), the insights are critical for understanding the mechanism of oxidation to the product, D-galacto-hexodialdose. The unique tyrosyl-cysteine radical in the enzyme's active site, which is essential for its catalytic activity, has also been a subject of computational and spectroscopic investigation. These combined approaches are essential for building a complete picture of the catalytic cycle that produces D-galacto-hexodialdose.

Table 3: Spectroscopic Techniques for Studying Galactose Oxidase-Substrate Interactions

| Spectroscopic Technique | Information Gained | Reference |

|---|---|---|

| Electron Paramagnetic Resonance (EPR) | Probes the copper site structure and its electronic environment. | nih.gov, ibm.com |

| X-ray Absorption Spectroscopy (EXAFS) | Determines the coordination environment of the copper ion, including the number and distance of ligands. | ibm.com |

| Nuclear Magnetic Relaxation Dispersion (NMRD) | Investigates the binding of substrates and inhibitors to the active site Cu(II) ion. | ibm.com |

| Circular Dichroism | Provides information on the protein conformation and changes upon substrate binding. | nih.gov |

X-ray Crystallography and Electron Diffraction Studies of D-Galacto-hexodialdose Derivatives

X-ray crystallography and electron diffraction are the definitive methods for determining the three-dimensional atomic structure of molecules in the solid state. However, there is a notable absence of published crystal structures for D-galacto-hexodialdose or its simple derivatives in the scientific literature. This lack of data is likely due to the compound's high reactivity and its existence as an equilibrium of multiple isomers in solution, which makes crystallization exceptionally challenging.

Hypothetically, if a stable derivative of D-galacto-hexodialdose could be synthesized and crystallized, X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and the absolute stereochemistry of that specific form. This information would be invaluable for benchmarking computational models and understanding its intrinsic structural properties.

Electron diffraction could serve as a complementary technique, particularly for samples that form only very small crystals (nanocrystals). weizmann.ac.il While currently no such studies have been reported for D-galacto-hexodialdose, the application of these powerful structural biology techniques remains a future goal for fully characterizing this reactive and important bio-based chemical.

Table of Mentioned Compounds

| Compound Name |

|---|

| D-Galacto-hexodialdose |

| D-Galactose |

| Deuterium oxide |

| Dimethyl sulfoxide |

| Azide |

Applications in Advanced Chemical Synthesis and Materials Science

D-Galacto-hexodialdose as a Chiral Synthon in Asymmetric Organic Synthesis

In the realm of asymmetric organic synthesis, where the precise control of stereochemistry is paramount, D-galacto-hexodialdose serves as a valuable chiral synthon. Chiral synthons are stereochemically pure building blocks used to introduce specific chiral centers into a target molecule. The inherent chirality of D-galacto-hexodialdose, derived from its parent molecule D-galactose, makes it an attractive starting material for the synthesis of complex, optically active molecules.

The dual aldehyde functionality of D-galacto-hexodialdose allows for a variety of stereoselective transformations. These reactive groups can be selectively targeted to build intricate molecular architectures with a high degree of stereocontrol. For instance, the aldehyde groups can participate in aldol (B89426) reactions, Wittig reactions, and other carbon-carbon bond-forming reactions to create new stereocenters. The stereochemistry of the existing hydroxyl groups on the D-galacto-hexodialdose backbone influences the stereochemical outcome of these reactions, a principle known as substrate-controlled stereoselection.

Research in asymmetric synthesis often focuses on the development of methods that provide high yields and excellent stereoselectivity. numberanalytics.comiitm.ac.in The use of chiral auxiliaries, which are temporarily attached to a substrate to direct the stereochemical course of a reaction, is a common strategy. numberanalytics.comresearchgate.net D-galacto-hexodialdose itself can act as a chiral template, guiding the formation of new chiral centers. Furthermore, derivatives of D-galacturonic acid, a related oxidized carbohydrate, have been extensively studied as both acceptors and donors in glycosylation reactions, highlighting the utility of such chiral carbohydrate scaffolds in complex synthesis. nih.gov

The application of D-galacto-hexodialdose and its derivatives as chiral synthons is particularly relevant in the synthesis of bioactive compounds and natural products, where specific stereoisomers often exhibit desired biological activity while others may be inactive or even harmful. The ability to construct these molecules with high enantiomeric purity is a critical challenge that chiral synthons like D-galacto-hexodialdose help to address.

Development of Bio-based Polymers and Advanced Materials

The push towards a circular economy and sustainable technologies has spurred significant interest in bio-based polymers. nih.govncsu.edu D-Galacto-hexodialdose, derived from the renewable resource D-galactose, is a promising candidate for the development of advanced, sustainable materials.

One of the most significant applications of D-galacto-hexodialdose is as a bio-based cross-linking agent. nih.gov Cross-linking is a process that forms chemical bonds between polymer chains, creating a more rigid and stable three-dimensional network. This is crucial for the formation of materials like hydrogels, which are water-swollen polymer networks with a wide range of applications in biomedicine and beyond. nih.govnih.govmdpi.commdpi.com

The two aldehyde groups of D-galacto-hexodialdose can react readily with nucleophilic groups, such as the amine groups present in polyamines. nih.gov This reaction forms imine bonds (Schiff bases), which can subsequently undergo rearrangement to form stable cross-links. nih.govnih.gov This reactivity has been demonstrated in studies where enzymatically oxidized galactose, which generates D-galacto-hexodialdose, showed significantly enhanced reactivity with hexamethylenediamine (B150038) (HMDA) compared to unmodified galactose. nih.gov The peak reaction temperature was reduced by 34°C, indicating a more efficient cross-linking process. nih.gov

This cross-linking capability has been explored in the development of hydrogels. For example, D-galacto-hexodialdose has been used to cross-link gelatin, a protein, through the formation of Amadori products. nih.gov Furthermore, galactose oxidase, the enzyme that produces D-galacto-hexodialdose from galactose, has been incorporated into hydrogel systems for applications like biosensing. nih.gov The enzymatic generation of D-galacto-hexodialdose within a hydrogel matrix allows for in-situ cross-linking and functionalization.

The use of D-galacto-hexodialdose and other oxidized carbohydrates as cross-linkers offers a biodegradable and less toxic alternative to conventional cross-linking agents like glutaraldehyde. nih.govresearchgate.net Research has shown that cross-linkers derived from FgrGalOx-oxidized lactose (B1674315) can effectively induce gelation in polyallylamine solutions. researchgate.net

| Cross-linker | Enzymatic Treatment | Peak Reaction Temperature (°C) | Reference |

|---|---|---|---|

| Galactose | Untreated | ~106 | nih.gov |

| FgrGalOx-Gal (contains D-Galacto-hexodialdose) | Galactose Oxidase from Fusarium graminearum | 72 | nih.gov |

D-Galacto-hexodialdose serves as a key intermediate in the synthesis of other valuable dicarbonyl compounds and advanced monomers, contributing to the field of sustainable chemistry. A prominent example is its role in the potential synthesis pathways for 2,5-furandicarboxylic acid (FDCA). vulcanchem.comgoogle.com FDCA is a bio-based monomer that can be used to produce polyethylene (B3416737) furanoate (PEF), a promising substitute for petroleum-based polyethylene terephthalate (B1205515) (PET).

The conversion of D-galactose to D-galacto-hexodialdose is a critical step in some proposed enzymatic routes to FDCA. google.comgoogle.com While the direct conversion of D-galacto-hexodialdose to FDCA is complex, it can be a precursor to other intermediates in the pathway. For instance, it can be converted to 5-dehydro-4-deoxy-glucarate (DDG), which can then be chemically dehydrated to form FDCA. google.com

The enzymatic production of D-galacto-hexodialdose is typically achieved using galactose oxidase. researchgate.netwikipedia.org This enzyme specifically oxidizes the primary alcohol at the C-6 position of D-galactose to an aldehyde. nih.govresearchgate.net The resulting D-galacto-hexodialdose, with its two aldehyde groups, is a versatile platform chemical for further transformations.

The development of efficient biocatalytic routes from renewable feedstocks like galactose to platform chemicals like FDCA is a major goal of green chemistry. d-nb.info By utilizing enzymes, these processes can be carried out under mild conditions with high selectivity, reducing the environmental impact compared to traditional chemical synthesis.

Surface Functionalization and Bioconjugation Strategies for Non-Biological Applications

The reactivity of D-galacto-hexodialdose's aldehyde groups makes it a valuable tool for the functionalization of surfaces and the bioconjugation of molecules in non-biological contexts. Surface functionalization involves modifying the surface of a material to impart new properties, while bioconjugation is the process of linking biomolecules to other molecules or surfaces. icm.edu.pl

The aldehyde groups of D-galacto-hexodialdose can readily react with primary amines on a surface to form stable covalent bonds through reductive amination. This allows for the immobilization of D-galacto-hexodialdose or molecules derived from it onto a variety of materials, including those with amine-functionalized surfaces.

This principle has been applied to the functionalization of cellulose (B213188) surfaces. By using galactose oxidase to oxidize galactose-containing polysaccharides, aldehyde groups are introduced, which can then be used for further chemical modifications. This enables the assembly of biochemically active cellulose surfaces for applications in functional biocomposites and diagnostics.

In the context of bioconjugation, D-galacto-hexodialdose can be used to link proteins or other biomolecules to surfaces or nanoparticles. For example, enzymes like galactose oxidase have been anchored to nanoparticles using cross-linking chemistry that could be adapted for D-galacto-hexodialdose-mediated conjugation. rsc.org The aldehyde groups provide a specific "handle" for attaching biomolecules in a controlled manner. This is particularly useful in the development of biosensors, where the precise orientation and immobilization of an enzyme on a sensor surface is critical for its function. nih.govsemanticscholar.org

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Routes for D-Galacto-hexodialdose and its Undiscovered Stereoisomers

The development of efficient and selective synthetic methodologies is paramount to unlocking the full potential of D-Galacto-hexodialdose and its related isomers.

Current State of Synthesis: The predominant method for synthesizing D-Galacto-hexodialdose is the enzymatic oxidation of D-galactose. vulcanchem.com This reaction is catalyzed by galactose oxidase (GAOx, EC 1.1.3.9), a copper-containing radical enzyme that selectively oxidizes the primary alcohol at the C-6 position of galactose to an aldehyde. wikipedia.orgnih.govresearchgate.net This biocatalytic approach is valued for its high regioselectivity and operation under mild, environmentally benign conditions. vulcanchem.com

Future Synthetic Exploration: Future research is trending towards overcoming the limitations of current methods and exploring new chemical and chemoenzymatic pathways.

Advanced Chemoenzymatic Routes: While GAOx is effective, research into protein engineering and directed evolution aims to enhance its catalytic efficiency, stability, and substrate scope. acs.org Mutant versions of galactose oxidase have been developed that exhibit activity on other sugars, such as glucose, demonstrating the potential to create a wider range of hexodialdoses. google.com Future work will likely focus on creating novel GAOx variants with tailored properties for industrial-scale production.

Protecting-Group Chemical Synthesis: Purely chemical synthesis of D-Galacto-hexodialdose and its stereoisomers remains a significant challenge due to the multiple hydroxyl groups that require protection and deprotection steps. However, this approach offers the ultimate control over stereochemistry. The documentation of protected intermediates, such as 2,3,4,5-tetra-O-trimethylsilyl-D-galacto-hexodialdose-1 diethyl dithioacetal, indicates that such multi-step chemical syntheses are being explored. lookchem.com Future research will likely focus on developing more efficient protecting group strategies to access not only D-Galacto-hexodialdose but also its currently inaccessible stereoisomers.

Exploring Stereoisomeric Diversity: The term "hexodialdose" can describe numerous stereoisomers. Based on the stereochemistry of the four chiral centers (C2, C3, C4, C5), 16 stereoisomers of aldohexoses are possible (e.g., allose, altrose, glucose, mannose, gulose, idose, galactose, talose, each having a D and L form). rsc.org Each of these could, in principle, be oxidized to a corresponding hexodialdose. According to IUPAC nomenclature, these are named by adding the "-dialdose" suffix to the sugar's name, such as D-gluco-hexodialdose or L-manno-hexodialdose. glyco.ac.rudss.go.th Many of these remain synthetically elusive. Future synthetic efforts will aim to develop stereoselective routes to these undiscovered isomers, which may possess unique chemical and physical properties valuable for new materials and applications.

Integration of D-Galacto-hexodialdose Chemistry into Circular Economy Models and Sustainable Chemical Processes

The principles of green chemistry and the circular economy—which prioritize waste reduction, use of renewable resources, and the creation of closed-loop systems—are central to the future of the chemical industry. polimi.itmdpi.com D-Galacto-hexodialdose chemistry is exceptionally well-positioned to contribute to these models.

From Waste to Value: A key tenet of the circular economy is the valorization of waste streams. D-Galacto-hexodialdose is synthesized from D-galactose, which can be readily obtained from lactose (B1674315), a major by-product of the dairy industry. researchgate.net This transforms a low-value industrial surplus into a high-value chemical feedstock, perfectly aligning with circular principles.

A Hub for Bio-Based Platform Chemicals: D-Galacto-hexodialdose serves as a critical intermediate in enzymatic and chemoenzymatic pathways that produce important platform chemicals. These pathways are foundational to building a sustainable, bio-based economy.

Furan-2,5-dicarboxylic acid (FDCA): D-Galacto-hexodialdose is a precursor in the synthesis of FDCA, a top-tier, bio-based building block for producing renewable polymers like polyethylene (B3416737) furanoate (PEF), a potential replacement for petroleum-derived PET. vulcanchem.comnih.govgoogle.com

5-dehydro-4-deoxy-glucarate (DDG): Synthetic routes have been developed where D-galactose is converted to D-Galacto-hexodialdose and then further transformed into DDG, another versatile platform chemical. vulcanchem.comgoogle.com

Sustainable Processes: The enzymatic synthesis of D-Galacto-hexodialdose is inherently sustainable. It occurs in aqueous solutions under ambient temperature and pressure, avoiding the harsh reagents, high energy consumption, and toxic waste associated with traditional chemical oxidations. vulcanchem.com Future research will focus on optimizing these biocatalytic processes for industrial scale, potentially through enzyme immobilization and continuous flow reactor systems, further embedding D-Galacto-hexodialdose production within sustainable manufacturing frameworks. researchgate.net This approach fits within circular business models that emphasize resource efficiency and minimal environmental impact. weforum.orgeuropa.eu

Advanced Computational Predictions for Unprecedented D-Galacto-hexodialdose Reactivity and Catalysis

Computational chemistry provides powerful tools to predict molecular properties and reaction pathways, accelerating research and discovery by guiding experimental work. jstar-research.com While much of the computational research to date has focused on the galactose oxidase enzyme, future studies will increasingly target the D-Galacto-hexodialdose molecule itself.

Current Computational Insights: Computational methods have already provided valuable data on D-Galacto-hexodialdose and its enzymatic synthesis:

Molecular Properties: Databases contain computationally predicted properties for D-Galacto-hexodialdose, including its Gibbs free energy of formation (∆G), acid dissociation constants (pKa), and collision cross-section values for mass spectrometry analysis. modelseed.org

Enzyme Mechanism: Computational studies have been crucial in understanding the stability of the unique tyrosyl-cysteine radical in the active site of galactose oxidase, which is essential for its catalytic activity. wikipedia.orgebi.ac.uk

Enzyme Engineering: In silico models, such as those based on MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), are being used to predict how mutations in the galactose oxidase enzyme will affect its activity and substrate specificity, guiding the directed evolution of new biocatalysts. acs.org

Future Predictive Modeling: The next frontier lies in using advanced computational models to predict novel reactivity and catalytic functions for the D-Galacto-hexodialdose molecule itself.

Conformational Analysis and Reactivity: In solution, D-Galacto-hexodialdose is not merely a linear chain; NMR studies suggest it exists as various bicyclic hemiacetal structures. vulcanchem.com Future computational work will focus on modeling the equilibrium between these different forms and predicting their relative stabilities and reactivities. This will allow chemists to anticipate which conformer will dominate under specific reaction conditions and how to favor a desired reactive form.

Predicting Reaction Pathways: Quantum mechanical calculations can map out entire reaction energy landscapes. This can be used to predict the feasibility of new, unprecedented reactions involving D-Galacto-hexodialdose, identifying transition states and activation energies for transformations that have not yet been attempted in the lab.

Catalyst Design: It is conceivable that D-Galacto-hexodialdose or its derivatives could themselves act as organocatalysts. Computational screening could explore its potential to bind to substrates and stabilize transition states in various organic reactions, opening a new field of carbohydrate-based catalysis.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 178.14 g/mol | Fundamental molecular property. vulcanchem.com |

| Gibbs Free Energy (∆G) | -208.8 ± 1.5 kcal/mol | Indicates thermodynamic stability. modelseed.org |

| XLogP3-AA | -3.2 to -2.4 | Predicts hydrophilicity (low value indicates high water solubility). vulcanchem.com |

| Predicted CCS ([M+H]+) | 135.9 Ų | Aids in identification via ion mobility-mass spectrometry. uni.lu |

| Predicted pKa (most acidic) | 11.29 | Relates to the acidity of the hydroxyl groups. modelseed.org |

Expanding the Methodological Scope for D-Galacto-hexodialdose in Complex Molecule Assembly and Engineering

As a bifunctional building block, D-Galacto-hexodialdose offers unique opportunities for constructing complex molecular architectures. rsc.org Its established use as a cross-linker and precursor is just the beginning.

Current Applications in Molecular Assembly:

Biopolymer Cross-linking: The two aldehyde groups of D-Galacto-hexodialdose react readily with primary amines, such as the lysine (B10760008) residues in proteins or in polyamines like hexamethylenediamine (B150038). vulcanchem.com This makes it an effective, bio-based cross-linking agent for creating hydrogels, films, and other functional biomaterials. vulcanchem.com

Synthetic Precursor: It is a key starting material in chemoenzymatic routes to valuable molecules. For example, its in situ formation from galactose is the first step in syntheses leading to complex targets like 1,6-bis(butylamino)-1,6-dideoxy-erythro-hexo-2,5-diulose and 5-C-(hydroxymethyl)hexoses. researchgate.net

Future Directions in Complex Synthesis: The dual reactivity of D-Galacto-hexodialdose makes it an ideal scaffold for convergent synthesis strategies and the creation of novel molecular platforms.

Orthogonal Functionalization: Research will likely focus on developing methods to selectively react one aldehyde group while the other remains protected or masked. This would allow for the stepwise construction of complex, asymmetric molecules, greatly expanding its utility as a synthetic building block.

Cascade Reactions: The high reactivity of the dialdehyde (B1249045) can be harnessed to initiate complex cascade reactions. A single reaction with a multifunctional partner molecule could trigger a series of intramolecular cyclizations and rearrangements to rapidly build up molecular complexity, forming intricate polycyclic systems in a single step.

Scaffold for Combinatorial Chemistry: D-Galacto-hexodialdose could serve as the core scaffold for creating combinatorial libraries. By reacting the two aldehyde groups with a diverse set of amine-containing molecules, researchers could rapidly generate large libraries of novel compounds for screening in drug discovery and materials science. beilstein-journals.org

Macrocycle Synthesis: The 6-carbon chain and terminal reactive groups make D-Galacto-hexodialdose an ideal candidate for synthesizing novel macrocycles. Intramolecular reactions or intermolecular reactions with another bifunctional linker could lead to new classes of crown ether analogues or other complex ring systems with unique host-guest binding properties.

Q & A

Q. What is the enzymatic reaction mechanism for D-Galacto-hexodialdose production, and how can it be experimentally validated?

D-Galacto-hexodialdose is synthesized via the oxidation of D-galactose by galactose oxidase (EC 1.1.3.9), a copper-dependent enzyme. The reaction proceeds as: D-galactose + O₂ → D-galacto-hexodialdose + H₂O₂ Methodological validation involves:

- Spectrophotometric assays to track H₂O₂ production using peroxidase-coupled systems (e.g., ABTS or o-dianisidine) .

- HPLC or GC-MS to confirm D-galacto-hexodialdose structure and purity, leveraging retention time comparisons with standards .

- Enzyme kinetics studies (e.g., Michaelis-Menten parameters) under varied pH/temperature conditions to assess catalytic efficiency .

Q. How can researchers detect and quantify D-Galacto-hexodialdose in fungal cultures or oxidative stress models?

- ROS-specific fluorescent probes (e.g., DCFH-DA) to measure H₂O₂ levels indirectly, correlating with D-galacto-hexodialdose production .

- Transcriptomic profiling of genes like c7390_g2 (encoding galactose oxidase) to link enzyme expression to oxidative stress markers in fungal systems (e.g., Polyporus umbellatus) .

- Redox balance assays comparing reductases (e.g., acetoin reductase) and oxidases to contextualize D-galacto-hexodialdose’s role in sclerotial formation .

Advanced Research Questions

Q. What experimental challenges arise when studying bioelectrocatalytic applications of galactose oxidase for D-Galacto-hexodialdose synthesis?

Immobilizing galactose oxidase on electrodes often fails to produce cathodic currents due to:

- Structural constraints : The enzyme requires a transient galactose adduct for O₂ access, disrupted by immobilization .

- Electron transfer inefficiency : Direct electron transfer (DET) is hindered; mediator-based systems (e.g., ferrocene derivatives) may improve interfacial kinetics .

- Stability issues : Long-term activity loss under electrochemical conditions necessitates testing stabilizers (e.g., trehalose) or alternative immobilization matrices (e.g., graphene oxide) .

Q. How can transcriptomic data resolve contradictions in D-Galacto-hexodialdose’s role in fungal oxidative stress pathways?

- Differential gene expression analysis : Compare upregulated oxidase genes (e.g., c7390_g2) with downregulated reductases (e.g., c9034_g4) to map redox imbalances .

- ROS scavenging assays : Quantify catalase/peroxidase activity to distinguish D-galacto-hexodialdose-induced H₂O₂ from other ROS sources .

- Mutant strain studies : Knock out galactose oxidase genes to isolate D-galacto-hexodialdose’s contribution to sclerotial development vs. other stressors .

Q. What methodologies address discrepancies in enzyme kinetics between purified galactose oxidase and in vivo systems?

- Compartmentalization analysis : Use fluorescent tags (e.g., GFP-fused enzymes) to localize galactose oxidase activity within fungal hyphae .

- Substrate channeling tests : Investigate if intracellular metabolites (e.g., NADPH) compete with O₂ for electron transfer, altering reaction yields .

- Inhibitor studies : Apply copper chelators (e.g., EDTA) to validate metal dependence and rule out non-enzymatic oxidation artifacts .

Methodological Best Practices

- Data contradiction resolution : Employ the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses when kinetic or transcriptomic data conflict .

- Literature review rigor : Use advanced search operators (e.g.,

site:.edu + "D-galacto-hexodialdose" + "enzyme kinetics") to prioritize peer-reviewed studies over commercial sources . - Ethical reporting : Disclose raw data and immobilization protocols in supplementary materials to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.